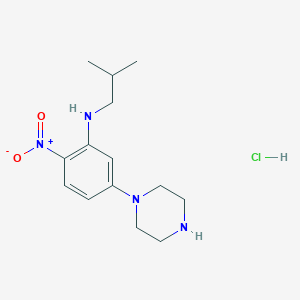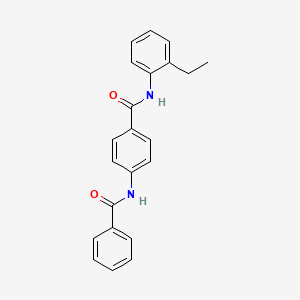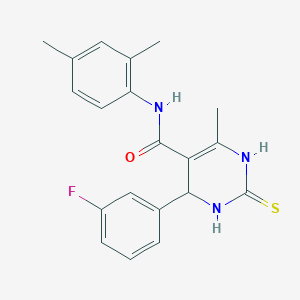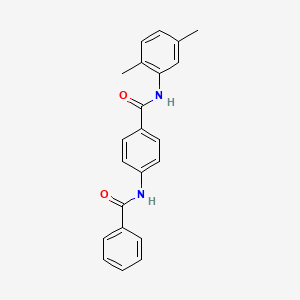![molecular formula C21H25N3O3 B4170482 N-cyclohexyl-5-nitro-2-[(2-phenylethyl)amino]benzamide](/img/structure/B4170482.png)
N-cyclohexyl-5-nitro-2-[(2-phenylethyl)amino]benzamide
説明
N-cyclohexyl-5-nitro-2-[(2-phenylethyl)amino]benzamide, also known as CX5461, is a small-molecule inhibitor that selectively targets RNA polymerase I (Pol I) transcription. CX5461 has been found to have potential therapeutic effects in cancer treatment, specifically in targeting cancer cells with high levels of Pol I activity.
作用機序
N-cyclohexyl-5-nitro-2-[(2-phenylethyl)amino]benzamide selectively targets Pol I transcription by binding to the DNA template and preventing the recruitment of transcription initiation factors. This inhibition of Pol I transcription leads to a decrease in ribosome biogenesis and protein synthesis, which ultimately results in cell death in cancer cells. N-cyclohexyl-5-nitro-2-[(2-phenylethyl)amino]benzamide has been found to have minimal effects on normal cells, making it a promising therapeutic agent for cancer treatment.
Biochemical and Physiological Effects:
N-cyclohexyl-5-nitro-2-[(2-phenylethyl)amino]benzamide has been found to have a number of biochemical and physiological effects in cancer cells. It has been shown to induce DNA damage and activate the p53 pathway, which is a key regulator of cell cycle arrest and apoptosis. N-cyclohexyl-5-nitro-2-[(2-phenylethyl)amino]benzamide has also been found to inhibit the AKT/mTOR pathway, which is a common signaling pathway in cancer cells that promotes cell survival and growth. Additionally, N-cyclohexyl-5-nitro-2-[(2-phenylethyl)amino]benzamide has been found to induce autophagy, which is a cellular process that can lead to cell death in cancer cells.
実験室実験の利点と制限
N-cyclohexyl-5-nitro-2-[(2-phenylethyl)amino]benzamide has several advantages for lab experiments, including its selectivity for cancer cells with high levels of Pol I activity and its ability to enhance the effectiveness of other cancer treatments. However, N-cyclohexyl-5-nitro-2-[(2-phenylethyl)amino]benzamide also has some limitations, including its potential toxicity and the need for careful control of reaction conditions and purification methods during the synthesis process.
将来の方向性
There are several future directions for research on N-cyclohexyl-5-nitro-2-[(2-phenylethyl)amino]benzamide. One area of research is the development of more efficient synthesis methods for N-cyclohexyl-5-nitro-2-[(2-phenylethyl)amino]benzamide. Another area of research is the identification of biomarkers that can be used to predict which cancer patients are most likely to benefit from N-cyclohexyl-5-nitro-2-[(2-phenylethyl)amino]benzamide treatment. Additionally, further studies are needed to determine the optimal dosing and treatment regimens for N-cyclohexyl-5-nitro-2-[(2-phenylethyl)amino]benzamide in cancer patients. Finally, there is potential for N-cyclohexyl-5-nitro-2-[(2-phenylethyl)amino]benzamide to be used in combination with other cancer treatments to enhance their effectiveness and improve patient outcomes.
科学的研究の応用
N-cyclohexyl-5-nitro-2-[(2-phenylethyl)amino]benzamide has been extensively studied for its potential therapeutic effects in cancer treatment. It has been found to selectively target cancer cells with high levels of Pol I activity, which is a common feature of many cancers. N-cyclohexyl-5-nitro-2-[(2-phenylethyl)amino]benzamide has been shown to induce cell death in cancer cells and inhibit tumor growth in animal models. Additionally, N-cyclohexyl-5-nitro-2-[(2-phenylethyl)amino]benzamide has been found to enhance the effectiveness of other cancer treatments, such as radiation therapy and chemotherapy.
特性
IUPAC Name |
N-cyclohexyl-5-nitro-2-(2-phenylethylamino)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c25-21(23-17-9-5-2-6-10-17)19-15-18(24(26)27)11-12-20(19)22-14-13-16-7-3-1-4-8-16/h1,3-4,7-8,11-12,15,17,22H,2,5-6,9-10,13-14H2,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAZHPDDPJMNMTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[1-(5-{[2-(benzylamino)-2-oxoethyl]thio}-4-ethyl-4H-1,2,4-triazol-3-yl)-2-hydroxyethyl]benzamide](/img/structure/B4170424.png)
![N-(2,5-dichlorophenyl)-N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-4-methylbenzenesulfonamide](/img/structure/B4170429.png)
![N-(4-chlorophenyl)-N-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B4170442.png)


![2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)propanoic acid](/img/structure/B4170468.png)
![N-({2-[4-(isobutyrylamino)benzoyl]hydrazino}carbonothioyl)-2-nitrobenzamide](/img/structure/B4170471.png)
![1-[4-nitro-3-(1-piperidinyl)phenyl]-4-(3-pyridinylcarbonyl)piperazine](/img/structure/B4170475.png)
![N~2~-[4-(benzyloxy)phenyl]-N~2~-(methylsulfonyl)-N~1~-[4-(4-morpholinylsulfonyl)phenyl]glycinamide](/img/structure/B4170490.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-({1-[(4-methoxy-3-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)piperazine](/img/structure/B4170498.png)

![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B4170509.png)
